4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid
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Overview
Description
4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H14FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- (S)-4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid
Uniqueness
4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid is unique due to the presence of both an amino group and a fluorinated aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
4-amino-4-(4-fluoro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15) |
InChI Key |
PTOHBKXMFRPLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CCC(=O)O)N)F |
Origin of Product |
United States |
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